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Introduction
PF-06305591 dihydrate is a potent and highly selective blocker of the voltage-gated sodium

channel NaV1.8.[1][2] The NaV1.8 channel is predominantly expressed in nociceptive primary

sensory neurons and is considered a key mediator in the transmission of pain signals.

Consequently, selective blockers of NaV1.8, such as PF-06305591, represent a promising

therapeutic strategy for the treatment of various pain states, including inflammatory and

neuropathic pain.[1][3]

These application notes provide a summary of the preclinical data for PF-06305591 dihydrate,

referred to as compound 9 in its primary publication, and detailed protocols for its

administration in common preclinical pain models.[1]

Data Presentation
In Vitro Profile of PF-06305591

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10824405?utm_src=pdf-interest
https://www.benchchem.com/product/b10824405?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://www.medchemexpress.cn/mce_publications/30538065.html
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://www.researchgate.net/publication/329407584_The_Discovery_and_Optimization_of_Benzimidazoles_as_Selective_NaV18_Blockers_for_the_Treatment_of_Pain
https://www.benchchem.com/product/b10824405?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Species Value Reference

NaV1.8 IC50 Human 15 nM [1][2][4]

Selectivity

>1000-fold vs

hNaV1.1
Human >15,000 nM [1]

>1000-fold vs

hNaV1.2
Human >15,000 nM [1]

>1000-fold vs

hNaV1.3
Human >15,000 nM [1]

>1000-fold vs

hNaV1.4
Human >15,000 nM [1]

>1000-fold vs

hNaV1.5
Human >15,000 nM [1]

>1000-fold vs

hNaV1.6
Human >15,000 nM [1]

>1000-fold vs

hNaV1.7
Human >15,000 nM [1]

hERG IC50 Human >30 µM [1]
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Parameter Species Value Reference

Microsomal Stability

(CLint)
Human 15 µL/min/mg [1]

Rat 60 µL/min/mg [1]

Hepatocyte Stability

(CLint)
Human 5 µL/min/10^6 cells [1]

Rat 20 µL/min/10^6 cells [1]

Plasma Protein

Binding
Human 99.5% [1]

Rat 99.2% [1]

Aqueous Solubility

(pH 7.4)
1 µg/mL [1]

In Vivo Rat Pharmacokinetics of PF-06305591 (10 mg/kg
p.o.)

Parameter Value Reference

Cmax 1.0 µM [1]

Tmax 2.0 h [1]

AUC 6.0 µM.h [1]

Bioavailability (F%) 40% [1][4]

Signaling Pathway and Experimental Workflow
Diagrams

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30538065/
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://pubmed.ncbi.nlm.nih.gov/30538065/
https://www.medchemexpress.com/PF-06305591.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nociceptive Neuron

Pain Stimulus

NaV1.8 Channel

 activates

Action Potential

 initiates

Pain Signal to CNS

 propagates

PF-06305591

 blocks

Click to download full resolution via product page

Caption: Mechanism of action of PF-06305591 in blocking pain signaling.
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Caption: General workflow for in vivo pain model experiments.

Experimental Protocols
Protocol 1: Preparation of PF-06305591 Dihydrate for In
Vivo Administration
Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10824405?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PF-06305591 dihydrate

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Saline (0.9% NaCl)

Procedure:

Prepare a stock solution of PF-06305591 dihydrate in DMSO.

For oral administration, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-

80, and 45% Saline.

Add the PF-06305591 dihydrate stock solution to the vehicle to achieve the desired final

concentration.

Ensure the final solution is clear. Gentle warming or sonication can be used to aid

dissolution.

It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 2: Complete Freund's Adjuvant (CFA) Model of
Inflammatory Pain in Rats
Objective: To assess the efficacy of PF-06305591 in a model of persistent inflammatory pain.

Materials:

Male Sprague-Dawley rats (180-220 g)

Complete Freund's Adjuvant (CFA)

PF-06305591 dihydrate formulation (from Protocol 1)
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Vehicle control (from Protocol 1)

Electronic von Frey apparatus

Procedure:

Animal Acclimation: Acclimate rats to the testing environment and handling for at least 3

days prior to the experiment.

Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) for both hind

paws using the electronic von Frey apparatus.

Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar

surface of the right hind paw.

Post-Induction Period: Allow 24 hours for the development of inflammation and hyperalgesia.

Drug Administration: Administer PF-06305591 dihydrate or vehicle orally (p.o.) at the

desired dose (e.g., 10 mg/kg).

Post-Dose Behavioral Testing: Measure the PWT at various time points post-dosing (e.g., 1,

2, 4, and 6 hours).

Data Analysis: Compare the PWT of the PF-06305591-treated group to the vehicle-treated

group at each time point.

Protocol 3: Spinal Nerve Ligation (SNL) Model of
Neuropathic Pain in Rats
Objective: To evaluate the efficacy of PF-06305591 in a model of neuropathic pain.

Materials:

Male Sprague-Dawley rats (180-220 g)

Anesthetic (e.g., isoflurane)

Surgical instruments
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6-0 silk suture

PF-06305591 dihydrate formulation (from Protocol 1)

Vehicle control (from Protocol 1)

Electronic von Frey apparatus

Procedure:

Animal Acclimation and Baseline Measurement: Perform as described in Protocol 2.

Surgical Procedure:

Anesthetize the rat.

Make an incision to expose the L5 and L6 spinal nerves.

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

Close the incision.

Post-Surgical Recovery: Allow the animals to recover for 7-14 days for the development of

mechanical allodynia.

Drug Administration: Administer PF-06305591 dihydrate or vehicle orally (p.o.) at the

desired dose.

Post-Dose Behavioral Testing: Measure the paw withdrawal threshold (PWT) at various time

points post-dosing.

Data Analysis: Compare the PWT of the PF-06305591-treated group to the vehicle-treated

group.

Conclusion
PF-06305591 dihydrate is a potent and selective NaV1.8 blocker with a favorable preclinical

profile. The provided data and protocols can serve as a valuable resource for researchers
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investigating the role of NaV1.8 in pain and for the preclinical development of novel analgesics.

It is important to note that while showing promise in preclinical models, PF-06305591 did not

meet efficacy or selectivity endpoints in Phase II clinical trials.[5] This highlights the challenges

in translating preclinical findings to clinical outcomes in the complex field of pain research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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